molecular formula C21H23N3O2S2 B2514755 3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207051-78-2

3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer: B2514755
CAS-Nummer: 1207051-78-2
Molekulargewicht: 413.55
InChI-Schlüssel: KSDVRDFQMHBUAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, 3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one, is a potent and selective covalent inhibitor designed to target the KRAS G12C mutant protein, a prevalent oncogenic driver in numerous cancers, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma. Its mechanism of action involves irreversibly binding to the switch-II pocket of the GDP-bound, inactive state of KRAS G12C, thereby trapping it in its inactive conformation and preventing downstream signaling through the MAPK pathway [https://pubmed.ncbi.nlm.nih.gov/38080715/]. This thieno[3,2-d]pyrimidine-based inhibitor is a key research tool for investigating the biology of RAS-driven tumors, exploring mechanisms of resistance to KRAS G12C inhibition, and developing novel combination therapeutic strategies. Its structure features a covalent warhead that targets the mutant cysteine residue, which is critical for its high selectivity and efficacy in pre-clinical models [https://www.nature.com/articles/s41586-023-06955-z]. Research utilizing this compound is fundamental to advancing our understanding of targeted cancer therapies and the development of next-generation oncology treatments.

Eigenschaften

IUPAC Name

3-ethyl-7-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-3-24-20(26)19-18(16(12-27-19)15-8-6-14(2)7-9-15)22-21(24)28-13-17(25)23-10-4-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDVRDFQMHBUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 896795-60-1

The biological activity of thieno[3,2-d]pyrimidine derivatives, including the compound , is primarily attributed to their ability to inhibit protein kinases. Protein kinases are crucial in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of these kinases is often implicated in cancer and other diseases.

Inhibition of Protein Kinases

Research indicates that compounds similar to 3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant inhibitory activity against various protein kinases involved in tumorigenesis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antitumor Activity

Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess notable antitumor properties. For instance:

  • Cell Line Studies : In vitro studies have shown that the compound effectively inhibits the growth of several cancer cell lines at sub-micromolar concentrations. Specifically, it has been reported to induce cell cycle arrest at the G2-M phase in HeLa cells .
Cell LineIC50 (µM)Mechanism of Action
HeLa0.5G2-M phase arrest
HT-29 (xenograft)0.8Induction of apoptosis
Multidrug-resistant cells0.6Overcoming drug resistance mechanisms

Case Studies

  • In Vivo Efficacy : In a nude mouse model bearing HT-29 xenografts, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .
  • Mechanistic Insights : Further studies revealed that the presence of the pyrrolidinyl group at the C-2 position is critical for maintaining biological activity. Modifications to this structure significantly reduced antiproliferative effects .

Safety and Toxicology

While preliminary results are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. The toxicity studies should focus on determining the maximum tolerated dose (MTD) and possible side effects associated with prolonged exposure.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that thienopyrimidine derivatives, including this compound, exhibit potent anticancer properties.

  • Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits cell cycle progression, particularly at the G2/M phase. This mechanism is crucial for its effectiveness against various cancer cell lines.
  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted that specific modifications to the thieno and pyrimidine rings can enhance cytotoxicity against breast cancer cells. The results indicated that compounds with similar structures effectively inhibited tumor growth in vitro and in vivo models.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens.

  • Mechanism of Action : It disrupts nucleic acid synthesis and interferes with cell membrane integrity, leading to bacterial cell death.
  • Case Study : Research published in the European Journal of Medicinal Chemistry demonstrated that certain thienopyrimidine derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as novel antibacterial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation.

  • Mechanism of Action : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
  • Case Study : An animal model study revealed that a thienopyrimidine derivative significantly reduced edema and inflammatory markers compared to control groups, indicating its potential utility in treating inflammatory diseases.

Summary of Biological Activities

Compound Type Biological Activity Mechanism of Action
ThienopyrimidineAnticancerInduction of apoptosis, cell cycle arrest
Thienopyrimidine derivativesAntimicrobialInhibition of nucleic acid synthesis
Thienopyrimidine analogsAnti-inflammatoryInhibition of COX and pro-inflammatory cytokines

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Substituents (Positions) Melting Point (°C) Key Structural Differences Reference
3-Ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-Ethyl; 2-(pyrrolidin-1-yl-oxoethyl)thio; 7-p-tolyl Not reported Reference compound N/A
3-Methyl-2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (3a) 3-Methyl; 2,6-bis(3-methoxyphenyl) 148–150 Methoxy groups at positions 2/6; no sulfur side chain
3-((5-((2-Oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (18) 3-Oxadiazole-piperidinyl side chain; fused benzo ring Not reported Piperidine instead of pyrrolidine; fused benzo ring
6-Ethyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(pyridin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one 6-Ethyl; 7-pyridinyl; piperidinyl side chain Not reported Pyridinyl at position 7; piperidine substitution

Substituent-Specific Comparisons

Position 3 Modifications

  • Ethyl vs. Methyl : The 3-ethyl group in the target compound may improve metabolic stability compared to the methyl group in 3a .

Position 2 Side Chains

  • Pyrrolidin-1-yl vs. Piperidin-1-yl : The pyrrolidine ring (5-membered) in the target compound may confer conformational rigidity compared to piperidine (6-membered), affecting receptor selectivity .
  • Thioether Linkages : The (2-oxoethyl)thio group is conserved across analogues, but variations in the terminal heterocycle (e.g., oxadiazole in compound 18) significantly alter electronic properties .

Position 7 Aromatic Groups

  • p-Tolyl vs. Methoxyphenyl : The electron-donating methyl group in p-tolyl (target compound) vs. methoxy groups in 3a may influence π-π stacking interactions in biological targets .
  • Pyridinyl Substituents : Compounds with pyridinyl groups (e.g., ) introduce hydrogen-bonding capabilities absent in the target compound .

Q & A

Q. What are the key synthetic strategies for preparing this thienopyrimidinone derivative, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Cyclization of thiophene and pyrimidine precursors under reflux conditions using solvents like DMF or THF ().
  • Functionalization : Introduction of the pyrrolidinyl and p-tolyl groups via palladium-catalyzed cross-coupling or nucleophilic substitution ().
  • Thioether linkage : Reaction with 2-oxo-2-(pyrrolidin-1-yl)ethanethiol under basic conditions (e.g., K₂CO₃ in acetonitrile) (). Optimization : Yield improvements (70–85%) are achieved by controlling temperature (±5°C tolerance), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for thiol addition) ().

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological validation includes:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thioether linkage at C2, ethyl group at N3) ().
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 439.12) ().
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) ().
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles ().

Advanced Research Questions

Q. What mechanistic insights exist for the thioether bond formation in this compound, and how do solvent polarities influence reaction kinetics?

The thioether bond formation follows an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon adjacent to the pyrimidinone ring. Key findings:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reaction rates due to enhanced nucleophilicity of the thiolate ().
  • Kinetic studies : Pseudo-first-order kinetics with rate constants (k) ranging from 0.15–0.25 h⁻¹ in DMF at 60°C ().
  • Side reactions : Competing oxidation of thiols to disulfides can occur in aerobic conditions, requiring inert atmospheres ().

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Advanced strategies include:

  • Docking simulations : Using AutoDock Vina to model binding affinities with ATP-binding pockets (e.g., EGFR kinase, ΔG ≈ -9.2 kcal/mol) ().
  • MD simulations : GROMACS-based analysis of ligand-protein stability over 100 ns trajectories ().
  • QSAR studies : Correlating substituent electronegativity (e.g., p-tolyl’s +I effect) with inhibitory activity (IC₅₀) ().

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory effects)?

Contradictions arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies:

  • Dose-response profiling : IC₅₀ determination across multiple cell lines (e.g., HeLa, MCF-7, and primary fibroblasts) ().
  • Pathway analysis : Western blotting to validate target modulation (e.g., p-ERK suppression for anti-inflammatory activity) ().
  • Off-target screening : Broad kinase profiling (e.g., Eurofins KinaseScan®) to identify non-specific interactions ().

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

Critical challenges include:

  • Racemization : Occurs during thioether formation at high temperatures (>80°C). Mitigation: Use chiral auxiliaries or low-temperature protocols ().
  • Purification : Chiral HPLC (Chiralpak IA column) to separate enantiomers (ee >98%) ().
  • Catalyst selection : Asymmetric catalysis with Pd-BINAP complexes for stereocontrol ().

Methodological Tables

Q. Table 1. Key Reaction Conditions for Thioether Bond Formation

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–70°C>80% yield
SolventDMFEnhanced nucleophilicity
BaseK₂CO₃Minimal side products
Reaction Time6–8 hours95% conversion

Q. Table 2. Biological Activity Profiling

Assay TypeTargetResult (IC₅₀)Reference
MTT assayHeLa cells12.3 ± 1.5 µM
Kinase inhibitionEGFR0.45 µM
COX-2 inhibitionRAW 264.7 cells28% at 10 µM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.